1-(3-((3-((4-Bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)propyl)pyrrolidin-2-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a molecular formula of C22H21BrN6O3S and an average mass of 529.409 Da . The molecule is composed of a pyrrolidin-2-one group attached to a propyl chain, which is further connected to a triazoloquinazolinyl group. This triazoloquinazolinyl group is further substituted with a 4-bromophenylsulfonyl moiety .
Molecular Structure Analysis
The molecular structure of this compound is likely to be characterized by the presence of multiple aromatic rings and heterocycles . The triazole and quinazoline rings are key structural components in this molecule . The presence of these rings, along with the sulfonyl and pyrrolidinone groups, contribute to the overall complexity and unique properties of this molecule .Scientific Research Applications
Antibacterial Activity
- A study on the synthesis of substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives revealed compounds with significant antibacterial activity, compared with reference drugs ampicillin and gattifloxacin. This indicates the potential of similar structures for antibacterial applications (Singh et al., 2010).
Anticancer Potential
- Research into 5-amino-1-aryl-1H-1,2,3-triazole scaffolds showed promising antiproliferative effects against a variety of human tumor cell lines, highlighting the anticancer potential of triazole-containing compounds similar in structure to the queried compound (Pokhodylo et al., 2020).
H1-Antihistaminic Activity
- A study on the synthesis of 1-substituted-4-(pyridin-4-yl) triazoloquinazolinones for H1-antihistaminic activity suggested the potential of these compounds in developing new H1-antihistaminic agents with negligible side effects (Gobinath et al., 2015).
Herbicidal Activity
- Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds were prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates, demonstrating the utility of such compounds in agricultural sciences (Moran, 2003).
Insecticidal Potential
- Novel bioactive sulfonamide thiazole derivatives were synthesized and evaluated as potential insecticidal agents against the cotton leafworm, showcasing the insecticidal applications of sulfonyl-bearing heterocycles (Soliman et al., 2020).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activity of similar triazole and quinazoline derivatives , this compound could be investigated for potential therapeutic uses. Additionally, studies could be conducted to better understand its physical and chemical properties, as well as its safety profile.
Mechanism of Action
Target of Action
The compound contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Biochemical Pathways
Triazole compounds are known to be involved in a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Result of Action
Given the wide range of biological activities associated with triazole compounds, it is possible that this compound could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Cellular Effects
Given its structural similarity to other triazoles, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[3-[[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]propyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN6O3S/c23-15-8-10-16(11-9-15)33(31,32)22-21-25-20(24-12-4-14-28-13-3-7-19(28)30)17-5-1-2-6-18(17)29(21)27-26-22/h1-2,5-6,8-11H,3-4,7,12-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPBOUKITXBOCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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